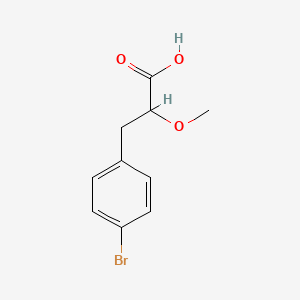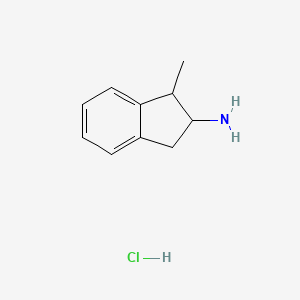![molecular formula C18H24N4 B13532879 N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is a complex organic compound featuring a cyclohexyl ring substituted with a pyridin-2-ylamino group and a pyridin-2-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of pyridin-2-amine with formaldehyde and a cyclohexylamine derivative to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the cyclohexyl ring.
Substitution Reaction: The final step involves the substitution of the amino group with a pyridin-2-yl group using a suitable reagent like pyridine-2-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming N-oxides.
Reduction: Reduction reactions can target the pyridinyl groups, converting them to piperidines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridinyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and exhibit similar biological activities.
Cyclohexylamines: These compounds have a similar cyclohexyl ring structure but differ in their substituents.
Pyridin-2-amines: These compounds share the pyridin-2-amine group and are used in similar applications.
Uniqueness
N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine is unique due to its dual pyridinyl groups and cyclohexyl ring, which confer distinct chemical and biological properties. This structural combination enhances its ability to interact with a wide range of molecular targets, making it versatile in various applications.
Propriétés
Formule moléculaire |
C18H24N4 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-[[4-[(pyridin-2-ylamino)methyl]cyclohexyl]methyl]pyridin-2-amine |
InChI |
InChI=1S/C18H24N4/c1-3-11-19-17(5-1)21-13-15-7-9-16(10-8-15)14-22-18-6-2-4-12-20-18/h1-6,11-12,15-16H,7-10,13-14H2,(H,19,21)(H,20,22) |
Clé InChI |
XELPBFKBLQDCFE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CNC2=CC=CC=N2)CNC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






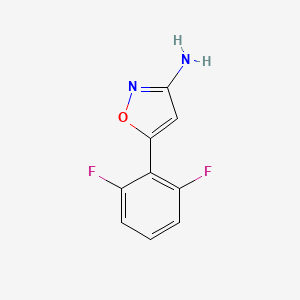
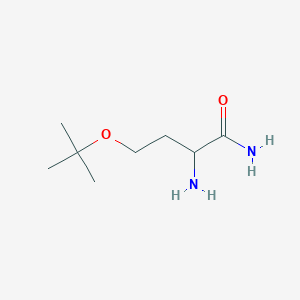



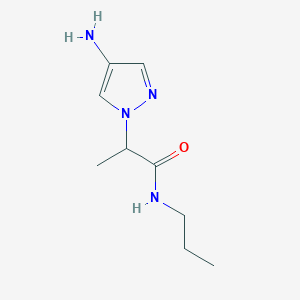
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)
